N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide
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Overview
Description
N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a morpholine ring, and a pyrano[3,4-c]pyridine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide can be achieved through a multi-step synthetic route. The key steps involve the formation of the pyrano[3,4-c]pyridine core, followed by the introduction of the cyano group and the morpholine ring. The final step involves the coupling of the pyrano[3,4-c]pyridine derivative with the appropriate phenylprop-2-enamide precursor.
Formation of the Pyrano[3,4-c]pyridine Core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using a suitable morpholine derivative.
Coupling with Phenylprop-2-enamide: The final step involves the coupling of the pyrano[3,4-c]pyridine derivative with the appropriate phenylprop-2-enamide precursor under suitable reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Chemical Reactions Analysis
N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the cyano group, to form primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, to introduce various substituents. Common reagents include alkyl halides and acyl halides.
Addition: The compound can undergo addition reactions, particularly at the double bond in the phenylprop-2-enamide moiety, to form various adducts. Common reagents include halogens and hydrogen halides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrano[3,4-c]pyridine and morpholine moieties.
Biology: The compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties, due to the presence of the cyano group and the morpholine ring.
Medicine: The compound may be investigated for its potential therapeutic applications, particularly as a drug candidate for the treatment of various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide is not fully understood. it is believed that the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The cyano group and the morpholine ring may play key roles in these interactions, potentially leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]acetamide: This compound differs from the target compound by the presence of an acetamide group instead of a prop-2-enamide group.
N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]but-2-enamide: This compound differs from the target compound by the presence of a but-2-enamide group instead of a prop-2-enamide group.
N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-ynamide: This compound differs from the target compound by the presence of a prop-2-ynamide group instead of a prop-2-enamide group.
Properties
Molecular Formula |
C28H34N4O3S |
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Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H34N4O3S/c1-6-25(33)30-21-9-7-20(8-10-21)11-12-36-27-23(14-29)22-13-28(4,5)34-17-24(22)26(31-27)32-15-18(2)35-19(3)16-32/h6-10,18-19H,1,11-13,15-17H2,2-5H3,(H,30,33) |
InChI Key |
NFJHNJQFJCYWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C3=C2COC(C3)(C)C)C#N)SCCC4=CC=C(C=C4)NC(=O)C=C |
Origin of Product |
United States |
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